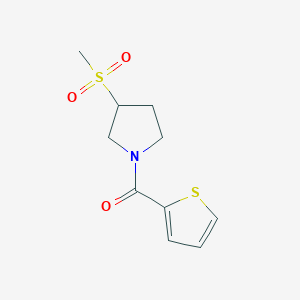

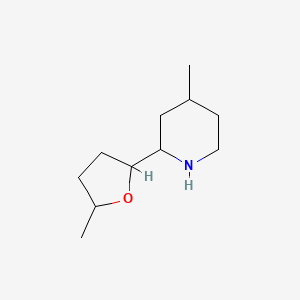

![molecular formula C15H25N3O2S B3003777 Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate CAS No. 1803608-82-3](/img/structure/B3003777.png)

Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including medicinal chemistry. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a structural motif often found in bioactive molecules. The presence of a thiazole ring suggests potential for biological activity, as thiazoles are present in many pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been described, yielding chiral pyrrolidine with high enantiomeric excess . Another synthesis method reported the creation of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which were used in the development of macrocyclic Tyk2 inhibitors . These methods highlight the versatility of pyrrolidine derivatives in synthesizing complex molecules with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR have been used to characterize these molecules . For example, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis . Such detailed structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, for example, reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the reactivity of pyrrolidine derivatives under oxidative conditions and their utility in synthesizing biologically interesting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The electronic properties of the thiazole ring can impact the acidity and basicity of the molecule. The synthesis and characterization of these compounds often involve optimizing conditions to achieve high yields and desired properties, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs .

Applications De Recherche Scientifique

Synthesis and Applications in Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a key intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound is crucial in developing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang, Ye, Xu, & Xu, 2018).

Metabolism in Drug Development

The study of CP-533,536, a compound structurally similar to Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate, reveals insights into drug metabolism. It undergoes metabolism by cytochrome P450s, involving oxidation and N-dealkylation processes. Understanding these metabolic pathways is essential in drug development for effective dosing and minimizing side effects (Prakash, Wang, O’Connell, & Johnson, 2008).

Chemical Reactions and Mechanisms

Investigations into the reactions of similar compounds, like 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene, provide insights into chemical mechanisms. These studies inform on possible synthetic routes and chemical behaviors, which are vital in the development of pharmaceutical compounds (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

Applications in Antibacterial Research

The synthesis and study of fluoronaphthyridines, which share structural features with Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate, show potential in developing new antibacterial agents. These compounds exhibit in vitro and in vivo activity against bacterial strains, demonstrating their potential in treating bacterial infections (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).

Propriétés

IUPAC Name |

tert-butyl 3-[[(4-methyl-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2S/c1-11-13(21-10-17-11)8-16-7-12-5-6-18(9-12)14(19)20-15(2,3)4/h10,12,16H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXVXLVBHURDTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CNCC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

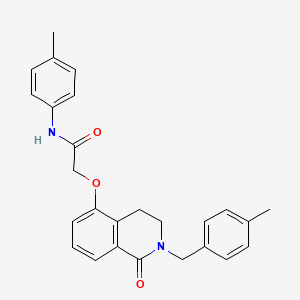

![3-benzyl-5-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3003694.png)

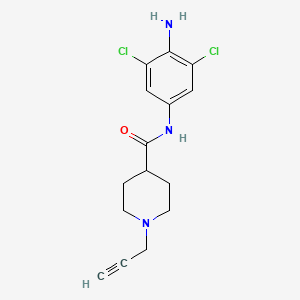

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

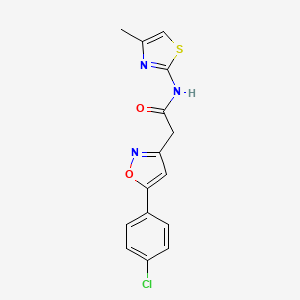

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)

![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)

![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)

![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)

![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)